molecular formula C6H11F3O3S B1508388 Pentan-3-yl trifluoromethanesulfonate CAS No. 191211-62-8

Pentan-3-yl trifluoromethanesulfonate

Cat. No.: B1508388
CAS No.: 191211-62-8
M. Wt: 220.21 g/mol
InChI Key: DOHFYHRENNMQST-UHFFFAOYSA-N
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Description

Pentan-3-yl trifluoromethanesulfonate is a chemical compound . It has the chemical formula C₆H₁₁F₃O₃S . The compound is used in laboratory chemicals.


Molecular Structure Analysis

The molecular structure of this compound consists of a pentan-3-yl group (C5H11) attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a good leaving group, which makes it useful in various chemical reactions .


Chemical Reactions Analysis

Trifluoromethanesulfonate anion, a part of the this compound molecule, can act as a nucleophile in certain reactions . This property can be utilized in various chemical transformations .

Scientific Research Applications

Polymerization Processes

Pentan-3-yl trifluoromethanesulfonate is implicated in controlled cationic polymerization reactions. For example, the use of trifluoromethanesulfonic acid as a catalyst with protic reagents such as water, 2-propanol, or 1-pentanol can efficiently initiate the cationic polymerization of lactide in dichloromethane solution at room temperature. This process yields polylactides (PLAs) with molar masses up to 20,000, demonstrating the quantitative incorporation of the protic initiator in the polymer chains without significant transesterification reactions. The controlled character of this polymerization is further evidenced by the linear relationship of the number-average molar mass with both monomer conversion and monomer-to-initiator ratio, as well as a first-order dependence on monomer concentration (Bourissou et al., 2005).

Catalysis in Organic Synthesis

Trifluoromethanesulfonates play a crucial role as catalysts in organic synthesis. For instance, scandium trifluoromethanesulfonate (triflate) has been highlighted as an extraordinarily effective catalyst for the aminolysis of 1,2-epoxides. This catalysis is highly efficient, affording the corresponding β-amino alcohols at room temperature in very good yields, showcasing remarkable anti stereoselectivity and regioselectivity (Chini et al., 1994).

Environmental and Health Impact Studies

The environmental persistence and impact of polyfluoroalkyl chemicals (PFCs), which include compounds like perfluorooctane sulfonate (PFOS) and related trifluoromethanesulfonate compounds, are of significant concern. Studies indicate widespread exposure in the U.S. population to such chemicals. For example, research has detected PFOS, PFOA, PFHxS, and PFNA in more than 98% of sampled individuals, with concentrations differing by race/ethnicity and sex. Notably, geometric mean concentrations of these substances in the population showed a significant decrease for PFOS and PFOA, attributed to changes in manufacturing practices (Calafat et al., 2007).

Mechanism of Action

The trifluoromethanesulfonate anion can act as a nucleophile in certain reactions . It can participate in substitution reactions, leading to the formation of alkyl triflates .

Properties

IUPAC Name

pentan-3-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3S/c1-3-5(4-2)12-13(10,11)6(7,8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFYHRENNMQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731291
Record name Pentan-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191211-62-8
Record name Pentan-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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